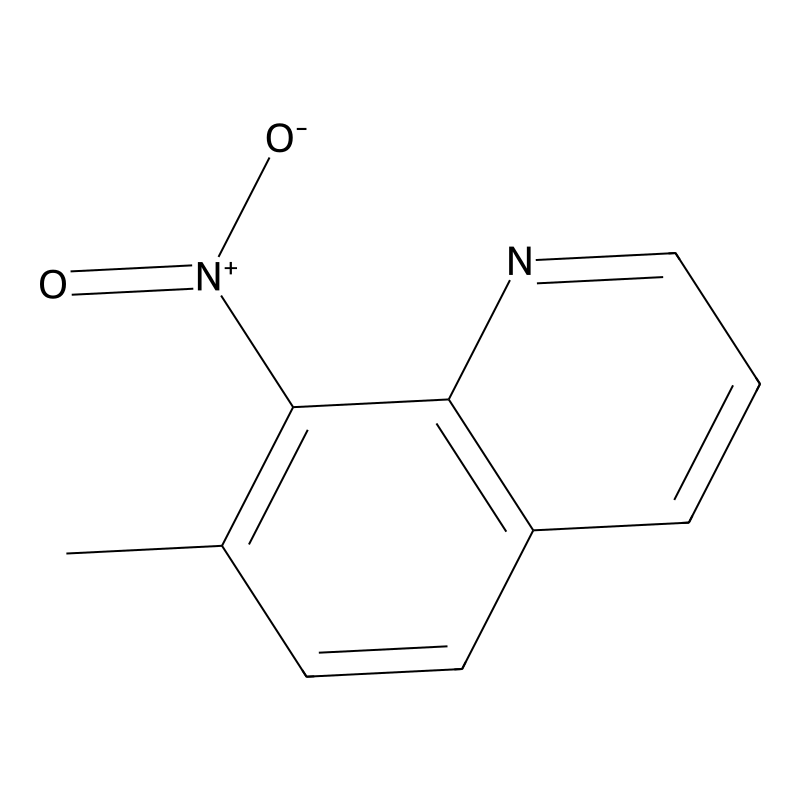

7-Methyl-8-nitroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use as a Pharmaceutical Intermediate:

7-Methyl-8-nitroquinoline finds its primary application in scientific research as a pharmaceutical intermediate. This means it serves as a building block or starting material for the synthesis of various drugs and medications. However, the specific drugs or their therapeutic areas where 7-Methyl-8-nitroquinoline is involved haven't been publicly disclosed in scientific literature.

While the exact details of its use in drug development remain unknown, its chemical structure suggests potential applications in various therapeutic areas. The presence of the nitro group (NO2) suggests potential for exploring its antibacterial or anti-tumor properties, as similar nitro-containing compounds have been reported to possess such activities []. However, it is crucial to emphasize that these are just hypothetical possibilities, and further research is needed to confirm any potential therapeutic applications of 7-Methyl-8-nitroquinoline.

Other Potential Research Applications:

- Material Science: The aromatic structure and functional groups present in 7-Methyl-8-nitroquinoline might offer interesting properties for exploring its potential applications in material science, such as the development of organic electronics or photoactive materials. However, more research is required to understand its suitability for these purposes.

- Organic Chemistry: The molecule's structure presents opportunities for further research in organic chemistry, such as studying its reactivity and exploring potential synthetic transformations to access novel and diverse chemical compounds.

7-Methyl-8-nitroquinoline is an organic compound characterized by the molecular formula C${10}$H${8}$N${2}$O${2}$ and a molecular weight of approximately 188.19 g/mol. It appears as a white to almost white solid or crystalline powder with a melting point ranging from 183 °C to 187 °C . The compound is known for its potential applications in medicinal chemistry and as a pharmaceutical intermediate .

Currently, there is no significant scientific research available on the mechanism of action of 7M8NQ in biological systems.

The synthesis of 7-methyl-8-nitroquinoline typically involves a two-step reaction process. Initially, a mixture of 7-methylquinoline and 5-methylquinoline is synthesized using the Skraup method, which involves the reaction of m-toluidine with glycerol . The subsequent step involves nitration using a mixture of nitric acid and sulfuric acid, leading to the selective formation of 7-methyl-8-nitroquinoline .

The general reaction can be summarized as follows:

- Synthesis of Methylquinolines:

- Nitration:

Research indicates that 7-methyl-8-nitroquinoline exhibits notable biological activities. It has been studied for its potential as an antibacterial agent and has shown promising results in inhibiting the growth of certain bacterial strains . Additionally, due to its nitro group, it may possess mutagenic properties, which raises concerns regarding its safety profile .

7-Methyl-8-nitroquinoline finds applications primarily in:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of various pharmaceuticals.

- Research: Employed in studies investigating the biological effects of nitro compounds.

- Chemical Synthesis: Serves as a precursor for further chemical modifications due to its reactive nitro group.

Studies on the interactions of 7-methyl-8-nitroquinoline with biological systems suggest that it may interact with DNA and cellular components, potentially leading to mutagenic effects. Its ability to form adducts with nucleic acids has been investigated, highlighting its relevance in toxicology and pharmacology .

Several compounds share structural similarities with 7-methyl-8-nitroquinoline. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-8-nitroquinoline | Nitro group at position 8 | Different substitution pattern affects reactivity |

| 6-Methyl-7-nitroquinoline | Nitro group at position 7 | Distinct biological activity compared to 7-methyl |

| 4-Nitroquinoline | Nitro group at position 4 | Lacks methyl substitution; different reactivity |

Uniqueness of 7-Methyl-8-Nitroquinoline

What sets 7-methyl-8-nitroquinoline apart from these similar compounds is its specific position of the methyl and nitro groups, which influences both its chemical reactivity and biological activity. The unique arrangement allows for selective reactions that are not possible in other derivatives.

XLogP3

GHS Hazard Statements

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard